N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide
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Overview
Description
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide is a synthetic organic compound characterized by its unique chemical structure This compound contains a benzothiazole core with difluoro and methyl substituents, along with a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide typically involves multiple stepsThe final step involves the coupling of the benzothiazole derivative with 4-methoxybenzoyl chloride under appropriate reaction conditions, such as the presence of a base like triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoro-methyl-benzothiazole derivative, while reduction could produce a corresponding amine derivative.
Scientific Research Applications
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-3-(dimethylamino)-2-(trifluoromethyl)prop-2-en-1-ylidene]-N-methylmethanaminium hexafluorophosphate
- N-[(2Z)-4,6-difluoro-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide
Uniqueness
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide is unique due to its specific substitution pattern on the benzothiazole core, which imparts distinct chemical and biological properties
Biological Activity
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C13H12F2N2S and a molecular weight of approximately 270.3 g/mol. Its structure features a benzothiazole moiety with difluoro and methoxy substitutions that enhance its reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₂F₂N₂S |
Molecular Weight | 270.3 g/mol |
CAS Number | 868375-66-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups to achieve the desired structural characteristics. The process often includes the formation of the benzothiazole core followed by selective fluorination and methoxylation.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro assays using human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated that these compounds can inhibit cell proliferation effectively. For instance:
Cell Line | IC50 (µM) | Assay Type |
---|---|---|
A549 | 6.75 ± 0.19 | 2D |
HCC827 | 5.13 ± 0.97 | 2D |
NCI-H358 | 0.85 ± 0.05 | 2D |
These results suggest that the compound may interact with cellular mechanisms to halt tumor growth, potentially through pathways involving DNA binding and enzyme inhibition.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed notable antibacterial activity. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The proposed mechanisms for the biological activity of this compound include:
-
Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and alpha-glucosidase.
- Acetylcholinesterase inhibition may have implications for neurodegenerative diseases.
- Alpha-glucosidase inhibition could be beneficial in managing diabetes by reducing glucose absorption.
- DNA Interaction : Studies suggest that the compound may bind to DNA within the minor groove, affecting DNA-dependent processes such as replication and transcription.
Case Studies and Research Findings
Research has highlighted several case studies involving benzothiazole derivatives similar to this compound:
- Antitumor Studies : A comparative study demonstrated that benzothiazole derivatives had higher cytotoxicity in 2D cultures than in 3D cultures across various cancer cell lines .
- Antimicrobial Efficacy : Compounds with similar structures were tested against various microbial strains using broth microdilution methods according to CLSI guidelines . The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c1-20-14-12(18)7-10(17)8-13(14)23-16(20)19-15(21)9-3-5-11(22-2)6-4-9/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQNFRIPAKQHSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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